

A Comparative Analysis of Quantum Mechanical Predictions and Experimental Data for Isothiazoles

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Compound of Interest		
Compound Name:	3-Methoxyisothiazole-4- carbonitrile	
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A Guide for Researchers, Scientists, and Drug Development Professionals

Isothiazole, a five-membered heterocyclic compound containing nitrogen and sulfur, and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. The accurate prediction of their molecular structures and spectroscopic characteristics is crucial for understanding their reactivity, designing novel compounds, and elucidating their mechanisms of action. This guide provides a detailed comparison of quantum mechanical predictions with experimental data for isothiazole derivatives, offering insights into the accuracy and applicability of modern computational methods.

Structural Parameters: A Tale of Two Methods

The precise determination of molecular geometry, including bond lengths and angles, is fundamental to understanding the chemical behavior of isothiazoles. X-ray crystallography provides a direct experimental measurement of these parameters in the solid state, while quantum mechanical methods, particularly Density Functional Theory (DFT), offer a powerful tool for predicting these properties in the gas phase.

A comparative analysis of experimental X-ray diffraction data and theoretical calculations for a series of 3-substituted 4,5-dichloroisothiazoles reveals a strong correlation between the two,



underscoring the predictive power of DFT.[1][2][3] The following tables summarize the bond lengths and angles for a representative 4,5-dichloroisothiazole derivative, showcasing the close agreement between the experimental solid-phase and the computationally optimized gasphase structures.

Table 1: Comparison of Experimental and Calculated Bond Lengths (Å) for a 3-substituted 4,5-dichloroisothiazole

Bond	Experimental (X-ray)	Calculated (DFT/B3LYP)	
S1-C5	1.705	1.711	
S1-N2	1.678	1.685	
N2-C3	1.315	1.320	
C3-C4	1.428	1.433	
C4-C5	1.355	1.360	
C4-Cl1	1.712	1.718	
C5-Cl2	1.709	1.715	

Data compiled from studies on 3-substituted 4,5-dichloroisothiazoles.[1][2][3]

Table 2: Comparison of Experimental and Calculated Bond Angles (°) for a 3-substituted 4,5-dichloroisothiazole



Angle	Experimental (X-ray)	Calculated (DFT/B3LYP)
C5-S1-N2	93.8	93.5
S1-N2-C3	111.2	111.5
N2-C3-C4	114.5	114.8
C3-C4-C5	110.3	110.0
C4-C5-S1	110.2	110.2
C3-C4-Cl1	125.1	125.4
S1-C5-Cl2	124.7	124.9

Data compiled from studies on 3-substituted 4,5-dichloroisothiazoles.[1][2][3]

Vibrational Frequencies: Probing Molecular Motion

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and FT-Raman techniques, provides a fingerprint of a molecule based on its characteristic vibrational modes. Quantum chemical calculations can predict these vibrational frequencies, offering a powerful tool for the assignment of experimental spectra and a deeper understanding of the underlying molecular motions.

The following table presents a comparison of experimental and calculated vibrational frequencies for 2-mercaptobenzothiazole, a related heterocyclic compound, demonstrating the utility of DFT in interpreting vibrational spectra. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors inherent in the computational methods.

Table 3: Comparison of Experimental and Scaled Calculated Vibrational Frequencies (cm⁻¹) for 2-Mercaptobenzothiazole



Vibrational Mode	Experimental FT-IR	Experimental FT- Raman	Calculated (B3LYP/6-31G**)
N-H stretch	3111	-	3115
C-H stretch (aromatic)	3065	3068	3070
C=N stretch	1610	1612	1615
C=C stretch (aromatic)	1590	1593	1595
C-N stretch	1463	1465	1468
C-S stretch	750	752	755

Data adapted from studies on 2-mercaptobenzothiazole.[4][5] Note: Calculated frequencies are often scaled to improve agreement with experimental data.

Methodologies

A robust comparison between theoretical predictions and experimental results hinges on well-defined and reproducible protocols.

Experimental Protocols

X-ray Crystallography: Single crystal X-ray diffraction data for isothiazole derivatives is typically collected on an automated four-circle diffractometer using MoKα radiation.[2] The crystals are mounted on a goniometer head and maintained at a constant temperature, often 100 K or 293 K, during data collection. The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms are placed in calculated positions and refined using a riding model.[6][7][8]

FT-IR and FT-Raman Spectroscopy: FT-IR spectra are commonly recorded using a spectrometer equipped with a KBr beam splitter and a DTGS detector. The solid sample is prepared as a KBr pellet. Spectra are typically recorded in the 4000–400 cm⁻¹ range with a resolution of 4 cm⁻¹.[4][5]



FT-Raman spectra are obtained using a spectrometer with a Nd:YAG laser operating at 1064 nm. The solid sample is placed in a capillary tube. Spectra are generally collected in the 4000–50 cm⁻¹ range with a resolution of 2-4 cm⁻¹.[4][5]

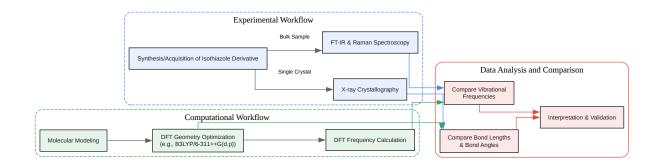
Computational Methodology

Density Functional Theory (DFT) Calculations: Quantum chemical calculations are predominantly performed using the Gaussian suite of programs.[9][10][11] The geometry of the isothiazole derivative is optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with a basis set such as 6-311++G(d,p).[12] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules. Frequency calculations are then performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies) and to obtain the predicted vibrational frequencies.[9][13]

Logical Workflow

The process of comparing quantum mechanical predictions with experimental data for isothiazoles follows a logical workflow, as illustrated in the diagram below. This process begins with the synthesis or acquisition of the isothiazole compound of interest, followed by parallel experimental characterization and computational modeling. The data from both streams are then compared and analyzed to gain a comprehensive understanding of the molecule's properties.





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Figure 1. Workflow for comparing theoretical and experimental data.

Conclusion

The convergence of quantum mechanical predictions and experimental data for isothiazoles provides a powerful framework for modern chemical research. DFT calculations, particularly with the B3LYP functional, have demonstrated a high degree of accuracy in predicting both the structural and vibrational properties of these important heterocyclic compounds. This synergy between theory and experiment not only validates the computational models but also provides a deeper, more nuanced understanding of the molecular world, accelerating the discovery and development of new isothiazole-based drugs and materials.

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